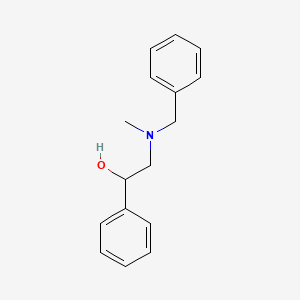

2-(Benzyl(methyl)amino)-1-phenylethanol

Übersicht

Beschreibung

2-(Benzyl(methyl)amino)-1-phenylethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a benzyl group, a methyl group, and a phenylethanol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol can be achieved through several synthetic routes. One common method involves the reductive amination of benzyl methyl ketone with phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method employed for large-scale synthesis. This method allows for the selective reduction of the imine intermediate to the corresponding amino alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyl(methyl)amino)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of 2-(Benzyl(methyl)amino)-1-phenylacetone

Reduction: Formation of 2-(Benzyl(methyl)amino)-1-phenylethylamine

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that 2-(Benzyl(methyl)amino)-1-phenylethanol exhibits significant pharmacological properties. It has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. For instance, its structural similarity to known neurotransmitters suggests possible applications in treating neurological disorders. Preliminary studies have shown that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could be beneficial in managing conditions such as depression and anxiety .

Antitumor Activity

Recent investigations have highlighted the compound's antitumor properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death in various cancer cell lines .

Organic Synthesis Applications

Reagent in Chemical Reactions

this compound serves as a valuable reagent in organic synthesis. It is utilized in the formation of complex organic molecules through various coupling reactions. For example, it has been employed in the synthesis of substituted pyridines and other heterocyclic compounds, which are vital in pharmaceutical development .

Catalytic Role

The compound has also been explored for its catalytic properties in transition metal-catalyzed reactions. Its ability to stabilize metal complexes makes it a suitable ligand for enhancing reaction efficiency and selectivity in synthetic pathways involving amines and alcohols .

Electrochemical Studies

Electrochemical Behavior

The electrochemical oxidation of this compound has been studied to understand its redox properties. Research indicates that this compound can undergo oxidation under specific conditions, producing iminium intermediates that can be further utilized in synthetic applications. This behavior is significant for developing electrochemical sensors and devices aimed at detecting amine derivatives .

Applications in Sensor Development

Due to its electroactive nature, this compound is being investigated for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensors that can detect amine concentrations in biological samples, potentially aiding in disease diagnosis and monitoring .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Evaluated the effects on cancer cell lines | Induced apoptosis via ROS generation |

| Organic Synthesis Research | Investigated use as a coupling reagent | Enhanced yields of heterocyclic compounds |

| Electrochemical Behavior Analysis | Examined redox properties | Identified potential for sensor applications |

Wirkmechanismus

The mechanism of action of 2-(Benzyl(methyl)amino)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Benzylamino)-1-phenylethanol

- 2-(Methylamino)-1-phenylethanol

- 2-(Phenylamino)-1-phenylethanol

Uniqueness

2-(Benzyl(methyl)amino)-1-phenylethanol is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced reactivity and selectivity in certain chemical reactions .

Biologische Aktivität

2-(Benzyl(methyl)amino)-1-phenylethanol, with the molecular formula CHNO and a molecular weight of approximately 241.34 g/mol, is an organic compound that has garnered interest in various fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a phenylethanol backbone along with a benzyl group and a methylamino group. These features contribute to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including receptors and enzymes. It may act as an enzyme inhibitor by binding to active sites, modulating signal transduction pathways, and affecting cellular functions. The precise mechanisms depend on the biological context and the specific targets involved.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are essential in the development of new antibiotics. Its structure allows it to interact effectively with bacterial cell membranes or intracellular targets .

- Nootropic Effects : This compound is a precursor in the synthesis of PRL-8-53, a nootropic drug known for enhancing memory and cognitive functions in humans. Studies suggest that it may facilitate hypermnesia, improving recall abilities.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may have anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.

Case Studies

A variety of studies have explored the biological activity of compounds related to or derived from this compound:

- Cognitive Enhancement : In a clinical trial involving PRL-8-53, participants demonstrated improved memory retention and cognitive performance, suggesting that derivatives of this compound can positively influence brain function.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phenolic compounds, including derivatives of this compound, against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHNO | Antimicrobial, Nootropic |

| Halostachine | CHNO | Potential stimulant effects |

| 1-(Benzylmethylamino)-2-propanol | CHNO | Used in pharmaceuticals |

| 2-(Methylamino)-1-phenylethanol | CHNO | Studied for antidepressant activity |

Synthesis and Applications

The synthesis of this compound typically involves several steps starting from benzyl chloride and methylamine, followed by reduction processes to yield the final product. This compound's versatility allows it to be utilized in various synthetic methodologies within organic chemistry, particularly in developing benzoxazole derivatives which possess significant biological activities .

Eigenschaften

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCYDMAVKVKJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440400 | |

| Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29194-04-5 | |

| Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.